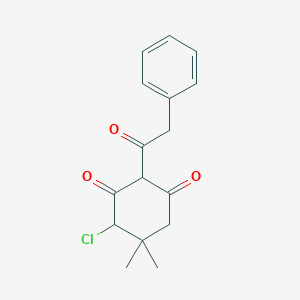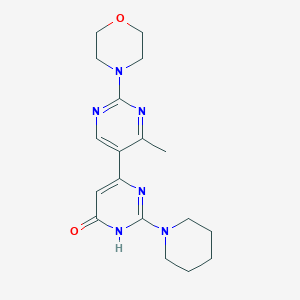![molecular formula C19H23N3O2 B6000939 N-[1-(2-phenylethyl)-3-piperidinyl]isonicotinamide 1-oxide](/img/structure/B6000939.png)
N-[1-(2-phenylethyl)-3-piperidinyl]isonicotinamide 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(2-phenylethyl)-3-piperidinyl]isonicotinamide 1-oxide, commonly known as SIN-1, is a potent nitric oxide donor molecule that has been extensively studied in various scientific fields. SIN-1 is a unique compound that has been used in many research studies due to its ability to release nitric oxide in a controlled manner.
Mechanism of Action
SIN-1 releases nitric oxide in a controlled manner, which then activates the soluble guanylate cyclase enzyme. This leads to the production of cyclic guanosine monophosphate (cGMP), which is responsible for the physiological effects of SIN-1. The release of nitric oxide also leads to the activation of various signaling pathways, including the protein kinase G pathway.
Biochemical and Physiological Effects:
SIN-1 has been shown to have various biochemical and physiological effects. It has been shown to regulate blood pressure, induce vasodilation, and improve blood flow. SIN-1 has also been shown to have anti-inflammatory effects and to regulate the immune response. Furthermore, SIN-1 has been shown to have neuroprotective effects and to improve cognitive function.
Advantages and Limitations for Lab Experiments
SIN-1 has many advantages for lab experiments. It is a potent nitric oxide donor molecule that can release nitric oxide in a controlled manner. It has also been extensively studied and has a well-established synthesis method. However, SIN-1 also has some limitations. It can be unstable in aqueous solutions and can decompose rapidly, leading to the production of reactive oxygen species. Therefore, it is important to handle SIN-1 with care and to use it in a controlled manner.
Future Directions
There are many future directions for the study of SIN-1. One area of research is related to its potential use in the treatment of cardiovascular diseases, such as hypertension and heart failure. SIN-1 has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Furthermore, SIN-1 has been studied for its potential use in cancer therapy. Future research studies could focus on the development of new derivatives of SIN-1 that have improved stability and efficacy.
Conclusion:
In conclusion, SIN-1 is a potent nitric oxide donor molecule that has been extensively studied in various scientific fields. It has many advantages for lab experiments and has been shown to have various biochemical and physiological effects. Future research studies could focus on the development of new derivatives of SIN-1 that have improved stability and efficacy. Overall, SIN-1 has the potential to be a valuable tool in scientific research and could have important clinical applications in the future.
Synthesis Methods
SIN-1 can be synthesized by reacting isonicotinoyl chloride with 2-phenylethylamine in the presence of triethylamine. The resulting product is then oxidized using hydrogen peroxide to yield SIN-1. This synthesis method is simple and efficient and has been used in many research studies.
Scientific Research Applications
SIN-1 has been widely used in scientific research studies due to its ability to release nitric oxide in a controlled manner. It has been used in studies related to cardiovascular diseases, neurodegenerative diseases, and cancer. SIN-1 has also been used in studies related to the regulation of blood pressure, immune response, and inflammation.
Properties
IUPAC Name |
1-oxido-N-[1-(2-phenylethyl)piperidin-3-yl]pyridin-1-ium-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c23-19(17-9-13-22(24)14-10-17)20-18-7-4-11-21(15-18)12-8-16-5-2-1-3-6-16/h1-3,5-6,9-10,13-14,18H,4,7-8,11-12,15H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSUMTRWQPJOSPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CCC2=CC=CC=C2)NC(=O)C3=CC=[N+](C=C3)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N,4-dimethyl-3-(2-oxo-1-imidazolidinyl)-N-[1-(2-phenylethyl)-3-piperidinyl]benzamide](/img/structure/B6000857.png)
![N-[2-(3-fluorophenyl)ethyl]-4-(4-methoxyphenyl)-2-butanamine](/img/structure/B6000859.png)
![4-[2-(propylthio)pyrimidin-5-yl]-1-(pyridin-3-ylmethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6000863.png)


![N-[11-(4-methyl-1-piperazinyl)-5H-dibenzo[b,e][1,4]diazepin-5-yl]acetamide](/img/structure/B6000886.png)
![isopropyl 2-methyl-5-{[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B6000890.png)
![3-ethyl-5-{[3-(4-ethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6000896.png)
![2-[4-[(6-chloro-2H-chromen-3-yl)methyl]-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6000905.png)
![4-{1-[3-(2-methylphenyl)-3-phenylpropanoyl]-4-piperidinyl}morpholine](/img/structure/B6000912.png)
![3-[4-oxo-4-(2-phenyl-4-morpholinyl)butyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B6000920.png)

![{2-[(4-methoxybenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B6000944.png)

